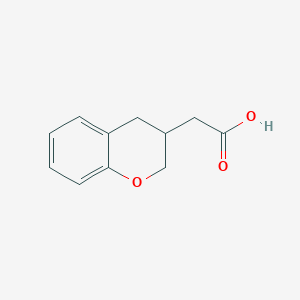
2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid is a derivative of chromane, a benzopyran compound Chromane derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid typically involves the reaction of chroman derivatives with carboxymethylating agents. One common method is the Michael addition reaction, where aliphatic aldehydes react with (E)-2-(2-nitrovinyl)phenols in the presence of organocatalysts. This reaction is followed by oxidation and dehydroxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the chromane ring.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various functionalized chromane derivatives, which can exhibit unique biological activities .
Aplicaciones Científicas De Investigación
2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the development of pharmaceuticals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit protein kinases or interact with cellular signaling pathways to exert its pharmacological activities .
Comparación Con Compuestos Similares
Chromone-3-carboxylic acid: Another chromane derivative with similar biological activities.
Chroman-2-one: Known for its pharmacological properties.
Flavonoids: A class of compounds with a chromane core structure, exhibiting diverse biological activities.
Uniqueness: 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(3,4-dihydro-2H-chromen-3-yl)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-5-9-3-1-2-4-10(9)14-7-8/h1-4,8H,5-7H2,(H,12,13) |
Clave InChI |
KGDUETQEJCATNN-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=CC=CC=C21)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
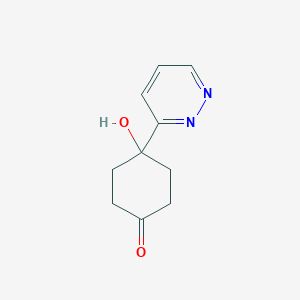
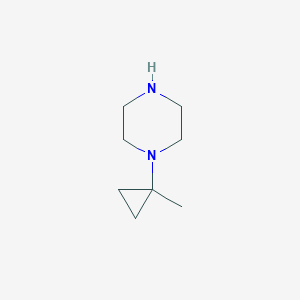
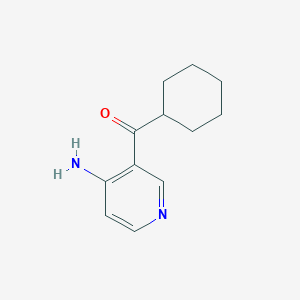
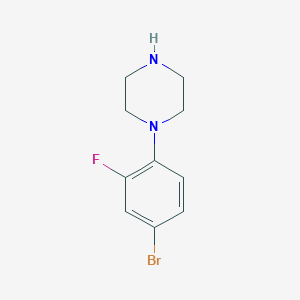

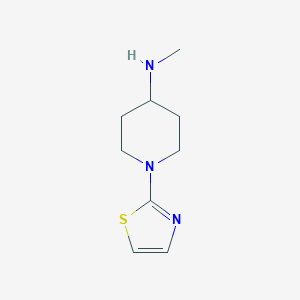
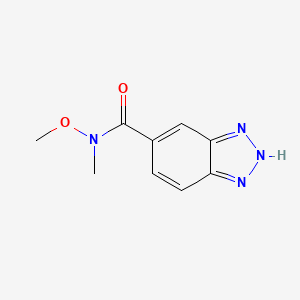

![4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B8453146.png)
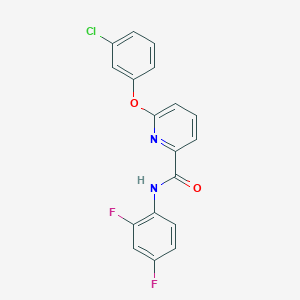

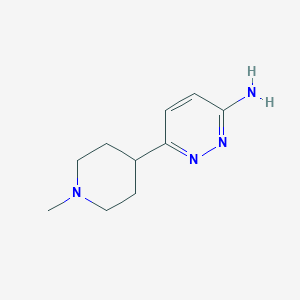
![1-{2-[(Triphenylmethyl)sulfanyl]ethyl}pyridin-1-ium methanesulfonate](/img/structure/B8453164.png)

